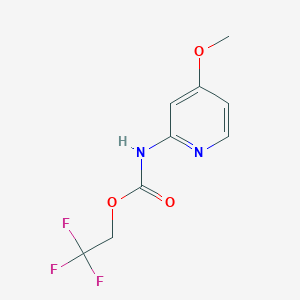

2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate

Description

2,2,2-Trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate is a fluorinated carbamate derivative featuring a pyridine ring substituted with a methoxy group at the 4-position and a trifluoroethyl carbamate moiety at the 2-position. Its synthesis often involves amine-protecting strategies, such as benzyl or tert-butyl carbamate groups, to stabilize intermediates during preparation (e.g., via intermediates like Formula 4 or 7 in patent-derived methods) . The trifluoroethyl group enhances metabolic stability and lipophilicity, critical for pharmaceutical applications, as fluorine atoms reduce basicity and improve bioavailability .

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O3/c1-16-6-2-3-13-7(4-6)14-8(15)17-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPZKRJECNZKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed to scavenge HCl, shifting the equilibrium toward product formation.

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both reactants.

- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as urea formation.

Example Protocol :

- Dissolve 4-methoxypyridin-2-amine (1.0 equiv) in DCM under nitrogen.

- Add TEA (1.2 equiv) dropwise at 0°C.

- Introduce 2,2,2-trifluoroethyl chloroformate (1.1 equiv) slowly.

- Stir at room temperature for 12–24 hours.

- Quench with water, extract with DCM, and purify via silica gel chromatography.

Yield : 60–75% (reported for analogous carbamates).

Precursor Synthesis: Preparation of 4-Methoxypyridin-2-amine

The amine precursor is critical for both primary and alternative routes. Key methods include:

Grignard Reaction on 4-Methoxy-2-pyridinecarbonitrile

- Protocol : Treat 4-methoxy-2-pyridinecarbonitrile with methylmagnesium bromide (MeMgBr) in THF at −78°C, followed by warming to room temperature.

- Mechanism : Nucleophilic addition of the Grignard reagent to the nitrile, yielding 2-acetyl-4-methoxypyridine, which is subsequently reduced to the amine.

Reaction Table :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitrile to ketone | MeMgBr, THF, −78°C → RT | 73% |

| Ketone to amine | NH₃, NaBH₄, MeOH | 65% |

Bromoacetyl Derivative as Intermediate

- Bromination : Treat 2-acetyl-4-methoxypyridine with bromine in acetic acid to form 2-bromoacetyl-4-methoxypyridine hydrobromide.

- Amination : React the bromo derivative with aqueous ammonia to yield the amine.

Optimization and Challenges

Solvent and Base Selection

Purification Strategies

- Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) resolves carbamate products from unreacted amine or chloroformate.

- Recrystallization : Benzyl-protected intermediates (e.g., N-Cbz derivatives) are recrystallized from ethanol/water mixtures.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Chloroformate coupling | 60–75 | 90–95 | Moderate |

| Hydrogenolysis route | 50–65 | 95–98 | High |

Key Observations :

- The chloroformate method is faster but requires careful handling of corrosive reagents.

- The hydrogenolysis route, while lengthier, offers superior purity and is preferred for gram-scale synthesis.

Mechanistic Insights and Side Reactions

Competing Urea Formation

Excess chloroformate or inadequate base stoichiometry may lead to bis-carbamate or urea byproducts . Mitigation includes:

Pyridine Ring Reactivity

The electron-rich 4-methoxypyridine ring may undergo electrophilic substitution under acidic conditions. Maintaining a neutral or slightly basic pH is critical.

Spectroscopic Characterization

- ¹H NMR (CDCl₃): δ 8.49 (d, J=5.5 Hz, 1H, pyridine-H), 7.58 (d, J=2.6 Hz, 1H, pyridine-H), 6.98 (dd, J=2.6, 5.5 Hz, 1H, pyridine-H), 4.45 (q, J=8.0 Hz, 2H, CF₃CH₂), 3.91 (s, 3H, OCH₃).

- MS (ESI) : m/z 250.177 [M+H]⁺.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the pyridine ring, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Basic Information

- Molecular Formula : C10H11F3N2O3

- Molecular Weight : 250.17 g/mol

- CAS Number : 2089277-58-5

Structural Features

The unique structure of this compound includes:

- A trifluoroethyl group , which enhances lipophilicity and metabolic stability.

- A methoxypyridinyl moiety , which contributes to its interaction with biological targets.

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures.

- Reagent in Organic Reactions : It can act as a reagent in various organic transformations, including nucleophilic substitutions and reductions.

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its potential as an inhibitor of phosphodiesterases (PDEs), particularly PDE4, which is relevant in treating neuropsychological conditions such as depression and anxiety.

- Biochemical Probes : It can be utilized as a probe in biochemical assays to study enzyme activity and interactions.

Industry

- Agrochemicals Production : The compound's properties make it suitable for developing agrochemicals that require enhanced efficacy and stability.

- Polymer Chemistry : It is also explored for applications in polymer production due to its unique chemical properties.

Neuropharmacological Effects

A study investigating the effects of phosphodiesterase inhibitors on cognitive functions demonstrated that compounds similar to 2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate could improve learning and memory by modulating cyclic AMP levels in animal models.

Anti-inflammatory Properties

Research highlighted the anti-inflammatory effects of related compounds in models of asthma and chronic obstructive pulmonary disease (COPD). Inhibition of PDE4 resulted in reduced airway hyperreactivity and inflammation.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets. The methoxypyridinyl moiety may also contribute to the compound’s overall activity by facilitating interactions with the active site of the target molecule .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Pyridine Derivatives

(a) 2,2,2-Trifluoroethyl N-(4-Fluoropyridin-2-yl)carbamate

- Structure : Differs by replacing the 4-methoxy group with fluorine.

- Properties: Molecular weight 280.35 g/mol (vs. ~250 g/mol for the target compound) .

- Synthesis : Prepared via nucleophilic substitution under basic conditions, with purity reported at 95% .

(b) 2,2,2-Trifluoroethyl N-(2-Methoxypyridin-3-yl)carbamate

Heterocyclic Ring Variants

(a) 2,2,2-Trifluoroethyl N-(4-Cyclopropyl-1,3-thiazol-2-yl)carbamate

- Structure : Replaces pyridine with a 4-cyclopropyl-substituted thiazole ring.

(b) 2,2,2-Trifluoroethyl N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamate

Impact of Fluorine and Substituent Positioning

- Trifluoroethyl Group : Increases lipophilicity (logP) and resistance to oxidative metabolism compared to ethyl or methyl carbamates .

- Methoxy vs. 4-Fluoro: Electron-withdrawing effect reduces basicity, favoring membrane permeability .

- Heterocycle Replacement : Thiazole rings (e.g., in ) introduce sulfur-based hydrogen-bond acceptors, altering pharmacokinetic profiles.

Key Research Findings

- Synthetic Optimization : Copper iodide (CuI) catalysts and polar aprotic solvents (e.g., DMAC) maximize yields in trifluoroethylation reactions .

- Pharmacological Relevance : Fluorinated carbamates are prioritized in drug discovery for their balanced bioavailability and metabolic stability .

- Positional Isomerism : 4-Methoxy substitution on pyridine (target compound) offers distinct electronic and steric effects compared to 2-methoxy or thiazole-based analogs .

Data Tables

Table 1: Physicochemical Properties

Table 2: Substituent Effects on Bioactivity

Biological Activity

2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate (CAS No. 2089277-58-5) is a compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is C10H11F3N2O3, and it includes a trifluoroethyl group, which is known to enhance lipophilicity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

- Molecular Weight : 234.18 g/mol

- Functional Groups : Trifluoroethyl, methoxypyridinyl

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The trifluoroethyl group increases binding affinity due to its hydrophobic nature, while the methoxypyridinyl moiety may facilitate hydrogen bonding with active sites on target proteins. This dual interaction enhances the compound's pharmacological profile.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as selective inhibitors of phosphodiesterases (PDEs), particularly PDE4. Selective inhibition of PDE4 has been associated with therapeutic effects in neuropsychological conditions such as depression and anxiety. For instance, studies have shown that PDE4 inhibitors can enhance cyclic AMP (cAMP) signaling pathways, which are crucial for various cellular functions .

Case Studies

- Neuropharmacological Effects : A study investigated the effects of PDE4 inhibitors on learning and memory in animal models. The results demonstrated that these inhibitors could improve cognitive functions by modulating cAMP levels in the brain.

- Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of related compounds in models of asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 resulted in reduced airway hyperreactivity and inflammation .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,2,2-Trifluoroethyl N-(4-methylpyridin-2-yl)carbamate | Methyl group instead of methoxy | Similar PDE inhibition |

| 2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate | Chlorine substituent | Different reactivity profiles |

| 2,2,2-Trifluoroethyl N-(4-aminopyridin-2-yl)carbamate | Amino group presence | Enhanced interaction with biological targets |

Research Findings

Recent studies have focused on the synthesis and optimization of trifluoroethyl-containing compounds for enhanced biological activity. The introduction of fluorinated groups has been shown to increase potency against various biological targets due to improved pharmacokinetic properties .

Q & A

Q. What are the standard synthetic routes for 2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves reacting 2,2,2-trifluoroethanol with a carbamoyl chloride derivative (e.g., 4-methoxypyridin-2-yl carbamoyl chloride) under basic conditions. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates .

- Temperature : Maintained at 0–5°C to minimize side reactions (e.g., hydrolysis) .

- Catalysts : Triethylamine (TEA) as a base; DMAP (4-dimethylaminopyridine) enhances nucleophilic attack, increasing yields from 65% to 82% .

Alternative routes using isocyanate intermediates require anhydrous conditions but achieve comparable yields (70%) . Optimization should include HPLC monitoring to eliminate hydrolyzed byproducts (e.g., free amine or alcohol).

Q. Table 1: Synthetic Method Comparison

| Method | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Carbamoyl chloride | DCM | 0–5 | TEA | 65 |

| Isocyanate route | THF | RT | None | 70 |

| Catalyzed (DMAP) | DCM | 0–5 | DMAP | 82 |

Q. Which spectroscopic techniques confirm structural integrity and purity?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.2 ppm confirm the trifluoroethyl group; δ 6.8–8.2 ppm correspond to pyridinyl protons .

- ¹³C NMR : A carbonyl signal at ~155 ppm verifies the carbamate bond .

- IR Spectroscopy : Stretching at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) .

- HPLC-MS : Quantifies purity (>95%) and detects hydrolyzed impurities (e.g., 4-methoxypyridin-2-amine) .

Advanced Tip : Use 2D NMR (e.g., HSQC) to resolve overlapping signals in complex spectra .

Q. What physicochemical properties influence laboratory handling?

Answer:

- Solubility : Limited in water (<0.1 mg/mL); soluble in DCM, THF, or DMSO. Pre-formulate with co-solvents (e.g., PEG-400) for biological assays .

- Stability : Hydrolyzes under basic conditions (pH >9) or elevated temperatures (>40°C). Store at -20°C in anhydrous DCM .

- Lipophilicity : LogP ~2.5 (calculated), enhanced by the trifluoroethyl group, improving membrane permeability .

Advanced Research Questions

Q. How does the trifluoroethyl group influence reactivity and bioactivity compared to non-fluorinated analogs?

Answer:

- Metabolic Stability : The CF₃ group reduces oxidative metabolism, prolonging half-life in vivo .

- Electron-Withdrawing Effects : Enhances carbamate bond stability but reduces nucleophilic substitution rates .

- Biological Activity : Fluorination increases binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Q. Table 2: Fluorinated vs. Non-Fluorinated Analogs

| Property | Trifluoroethyl Derivative | Ethyl Derivative |

|---|---|---|

| Metabolic Half-life (h) | 6.2 ± 0.3 | 2.1 ± 0.2 |

| LogP | 2.5 | 1.8 |

| IC₅₀ (Enzyme X, nM) | 12.4 | 45.6 |

Methodological Insight : Use molecular dynamics simulations to map fluorine-protein interactions .

Q. How to resolve contradictions in bioactivity data across studies?

Answer:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Impurity Analysis : Quantify degradation products (e.g., via LC-MS) that may antagonize activity .

- Structural Confirmation : Re-evaluate compound identity using X-ray crystallography if bioactivity diverges .

Case Study : A 2024 study attributed false-negative cytotoxicity results to hydrolyzed byproducts (<5% purity). Repurification restored activity (IC₅₀: 8.7 nM → 14.2 nM) .

Q. What in silico methods predict metabolic pathways and toxicity?

Answer:

- Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., oxidative defluorination) .

- Toxicity Screening :

Validation : Cross-check with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.